N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.423 g/mol . This compound is known for its unique structure, which includes a benzyl group, a dimethoxybenzoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of benzylhydrazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis and purification would apply, including the use of automated synthesis equipment and large-scale chromatography systems.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use in specialized industrial processes, primarily in research and development settings.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(3,4-dimethoxyphenyl)acetylhydrazinecarbothioamide
- N-Benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- 2-(3,4-Dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide
Uniqueness
N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and biochemical research.
Properties
CAS No. |
288154-73-4 |
---|---|
Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-benzyl-3-[(3,4-dimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-9-8-13(10-15(14)23-2)16(21)19-20-17(24)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,24) |
InChI Key |
ABBDYGNALLZFNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=S)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.